molecular formula C7H18ClN B1472197 2,2-Dimethylpentan-1-amine hydrochloride CAS No. 2098112-55-9

2,2-Dimethylpentan-1-amine hydrochloride

Cat. No.: B1472197
CAS No.: 2098112-55-9
M. Wt: 151.68 g/mol
InChI Key: XFPXEKHUHYAEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpentan-1-amine hydrochloride is an organic compound . It is used in the synthesis of pharmaceuticals and other organic compounds.


Molecular Structure Analysis

The molecular formula of this compound is C7H18ClN . The molecular weight is 151.68 g/mol .

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentan-1-amine hydrochloride is not yet fully understood. However, it is believed that this compound acts as a proton donor, donating a proton to the target molecule, resulting in the formation of a new bond. This process is known as proton transfer, and is a common reaction in organic chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a proton donor, which can affect the biochemical and physiological processes of the target molecule. Additionally, this compound can act as a catalyst in organic reactions, which can affect the rate of reaction and the products of the reaction.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Dimethylpentan-1-amine hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. The limitations of using this compound in laboratory experiments include its potential for toxicity and its potential to react with other compounds in the reaction mixture.

Future Directions

For research involving 2,2-Dimethylpentan-1-amine hydrochloride include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research into the use of this compound in the synthesis of organometallic compounds and polymers for medical applications is needed. Additionally, further research into the use of this compound in the synthesis of dyes and polymers for industrial applications is needed. Finally, further research into the safety and toxicity of this compound is needed, as well as research into the optimal conditions for its use in laboratory experiments.

Scientific Research Applications

2,2-Dimethylpentan-1-amine hydrochloride has been used in a variety of scientific research applications. In particular, it has been used in the synthesis of organometallic compounds, such as palladium complexes, and as a catalyst in organic reactions. It has also been used in the synthesis of polymers for medical applications, including drug delivery systems and tissue engineering. Additionally, this compound has been used in the synthesis of dyes and polymers for industrial applications.

Properties

IUPAC Name

2,2-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-7(2,3)6-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPXEKHUHYAEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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